molecular formula C9H18N2O2S B13195348 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B13195348
M. Wt: 218.32 g/mol
InChI Key: ARJOHYSITIGLDG-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a sulfonyl group attached to a propane chain and a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro core allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced diazaspiro compounds, and substituted analogs with varying functional groups.

Scientific Research Applications

2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the diazaspiro core provides structural stability and specificity. These interactions modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a sulfonyl group and a diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-propylsulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-7-9(8-11)3-4-10-6-9/h10H,2-8H2,1H3

InChI Key

ARJOHYSITIGLDG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CC2(C1)CCNC2

Origin of Product

United States

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